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Compound of Interest

Compound Name: 1D228

Cat. No.: B12371235 Get Quote

A Novel c-Met/TRK Inhibitor with a Promising Safety
Profile
Audience: Researchers, scientists, and drug development professionals.

Introduction: 1D228 is a novel tyrosine kinase inhibitor that demonstrates potent anti-tumor

activity by targeting both c-Met and Tropomyosin receptor kinase (TRK).[1][2][3] Mechanistic

studies reveal that 1D228 effectively inhibits the phosphorylation of c-Met and TRK, thereby

blocking their downstream signaling pathways.[1][2][4] This dual inhibition leads to the

suppression of tumor cell proliferation and angiogenesis.[1][2][3] Notably, preclinical studies in

xenograft models of gastric and liver cancer have indicated that 1D228 monotherapy exhibits

stronger anti-tumor activity and lower toxicity compared to combination therapies with other

agents like larotrectinib and tepotinib.[1][2][4] Histological analysis of major organs from animal

models has not revealed discernible toxicity, suggesting a favorable safety profile for 1D228.[2]

[4]

Quantitative Data Summary
While detailed quantitative toxicity data such as LD50 and NOAEL are not yet publicly

available, the metabolic stability of 1D228 has been evaluated across several species.

Table 1: Metabolic Stability of 1D228 in Liver Microsomes
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Species
Half-life (T1/2) of 1D228
(min)

Half-life (T1/2) of Tepotinib
(min)

SD rats 37.19 18.08

CD-1 mice 101.73 15.14

Beagle dogs 63.77 62.23

Macaca fascicularis 1653.42 1350.61

Human 2124.02 1829.15

Data sourced from a 2023 study on the efficacy of 1D228.[2][4]

Signaling Pathway of 1D228
The primary mechanism of action for 1D228 involves the inhibition of the c-Met and TRK

signaling pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.
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Caption: Mechanism of 1D228 action on c-Met and TRK pathways.

Experimental Protocols
The following are generalized protocols for assessing the preclinical toxicity of a novel

compound like 1D228. These should be adapted based on the specific characteristics of the
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test article and the objectives of the study.

Acute Toxicity Study (Maximum Tolerated Dose - MTD)
Objective: To determine the maximum tolerated dose (MTD) of 1D228 following a single

administration.

Animal Model: Male and female BALB/c mice, 5-6 weeks old.

Methodology:

Acclimatize animals for at least one week prior to dosing.

Divide animals into groups (n=5 per sex per group), including a vehicle control group.

Prepare a range of 1D228 dose formulations. The starting doses should be determined

based on in vitro cytotoxicity data.

Administer a single dose of 1D228 via the intended clinical route (e.g., oral gavage,

intravenous injection).

Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours

post-dose) and then daily for 14 days. Observations should include changes in skin, fur,

eyes, and behavior.

Record body weight on days 0, 7, and 14.

At the end of the 14-day observation period, euthanize all surviving animals.

Conduct a gross necropsy on all animals (including any that die during the study).

The MTD is defined as the highest dose that does not cause mortality or serious, irreversible

toxicity.

Repeated Dose Toxicity Study (Sub-acute)
Objective: To evaluate the potential toxicity of 1D228 after repeated daily administration over a

28-day period.
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Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

Methodology:

Acclimatize animals for at least one week.

Assign animals to at least three dose groups and a vehicle control group (n=10 per sex per

group).

Administer 1D228 or vehicle daily for 28 consecutive days.

Conduct daily clinical observations and weekly body weight and food consumption

measurements.

Perform ophthalmological examinations prior to the study and at termination.

Collect blood samples for hematology and clinical chemistry analysis at the end of the

treatment period.

At the end of the 28-day period, euthanize animals and perform a full gross necropsy.

Weigh major organs (e.g., liver, kidneys, heart, spleen).

Collect a comprehensive set of tissues for histopathological examination.

Histopathological Analysis
Objective: To identify any microscopic changes in tissues resulting from treatment with 1D228.

Methodology:

Collect tissues from all animals in the repeated dose toxicity study.

Fix tissues in 10% neutral buffered formalin.

Trim, process, and embed tissues in paraffin wax.

Section embedded tissues at a thickness of 5 µm.
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Stain sections with hematoxylin and eosin (H&E).

A board-certified veterinary pathologist should perform a blinded microscopic examination of

the slides.

Document and grade any observed lesions.

Experimental Workflow
The following diagram outlines a typical workflow for a preclinical toxicity assessment program.
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Caption: Workflow for preclinical toxicity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12371235?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/370790737_A_Novel_c-MetTRK_inhibitor_1D228_efficiently_inhibits_tumor_growth_by_targeting_angiogenesis_and_tumor_cell_proliferation
https://www.researchgate.net/publication/375532998_A_novel_c-MetTRK_inhibitor_1D228_efficiently_inhibits_tumor_growth_by_targeting_angiogenesis_and_tumor_cell_proliferation
https://pubmed.ncbi.nlm.nih.gov/37945598/
https://pubmed.ncbi.nlm.nih.gov/37945598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10636171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10636171/
https://www.benchchem.com/product/b12371235#assessing-1d228-toxicity-in-preclinical-models
https://www.benchchem.com/product/b12371235#assessing-1d228-toxicity-in-preclinical-models
https://www.benchchem.com/product/b12371235#assessing-1d228-toxicity-in-preclinical-models
https://www.benchchem.com/product/b12371235#assessing-1d228-toxicity-in-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12371235?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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